molecular formula C29H24BrNO2 B2956166 1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one CAS No. 1024463-73-7

1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one

Cat. No. B2956166
CAS RN: 1024463-73-7
M. Wt: 498.42
InChI Key: NFDLXUICYRASBL-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one is an organic chemical compound that has been studied extensively for its potential applications in scientific research. It is an indole derivative and is composed of two aromatic rings and an alkyl group. It is a colorless solid with a melting point of 143-145°C. This compound has been used in a variety of studies, such as those involving synthesis and biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities to "1-(4-Benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one" are often synthesized for biological activity studies. For instance, the total synthesis of biologically active, naturally occurring bromophenols has been explored, demonstrating the potential for the development of novel compounds with specific biological activities (Akbaba et al., 2010). Such compounds are of interest in medicinal chemistry for their potential as leads in drug discovery.

properties

IUPAC Name

1-(4-benzoylphenyl)-2-(3-bromophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24BrNO2/c1-29(2)17-26-24(27(32)18-29)16-25(21-9-6-10-22(30)15-21)31(26)23-13-11-20(12-14-23)28(33)19-7-4-3-5-8-19/h3-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDLXUICYRASBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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